N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, chlorophenyl-containing molecules, and benzotriazinone analogs. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .
Uniqueness
N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to its combination of a piperidine ring, chlorophenyl group, and benzotriazinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H22ClN5O4 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClN5O4/c23-16-7-5-15(6-8-16)22(32)9-11-27(12-10-22)20(30)13-24-19(29)14-28-21(31)17-3-1-2-4-18(17)25-26-28/h1-8,32H,9-14H2,(H,24,29) |
InChI Key |
FSUZOZHKDLCZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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